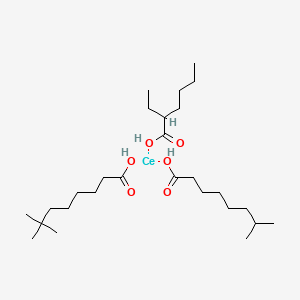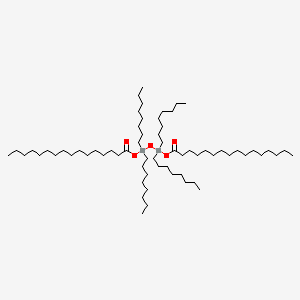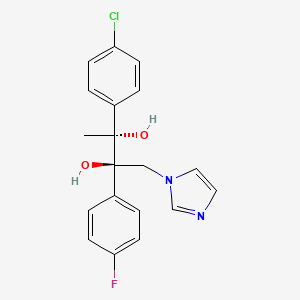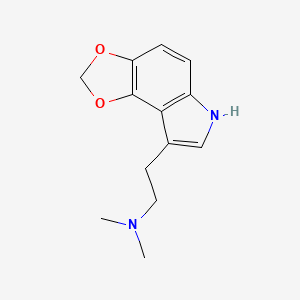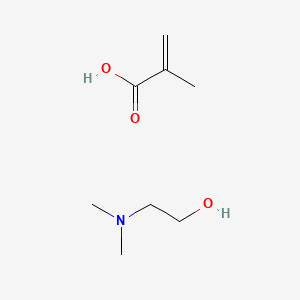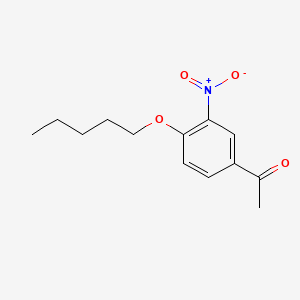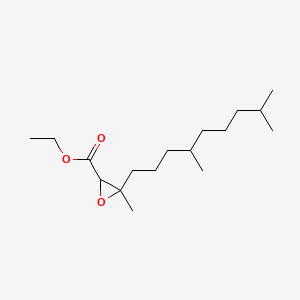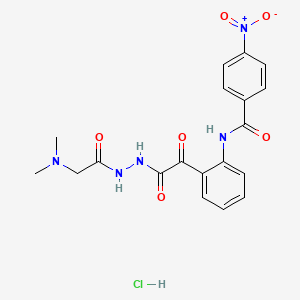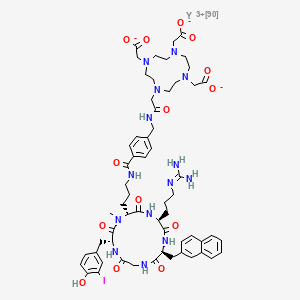
Acetic acid, anhydride with dibutyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, anhydride with dibutyl phosphite is a chemical compound that combines the properties of acetic acid anhydride and dibutyl phosphite. This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid, anhydride with dibutyl phosphite can be synthesized through the reaction of acetic anhydride with dibutyl phosphite under controlled conditions. The reaction typically involves mixing the reactants in a suitable solvent and allowing the reaction to proceed at a specific temperature and pressure. The reaction conditions, such as temperature, pressure, and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, anhydride with dibutyl phosphite undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group in the compound with a nucleophile, leading to the formation of esters, amides, or other derivatives.
Hydrolysis: The compound can react with water to form acetic acid and dibutyl phosphite.
Oxidation and Reduction: Depending on the reaction conditions and reagents used, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, amines, and reducing or oxidizing agents. The reaction conditions, such as temperature, solvent, and catalyst choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from reactions involving this compound include esters, amides, and other acyl derivatives. The specific products depend on the nature of the nucleophile and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Acetic acid, anhydride with dibutyl phosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various acyl derivatives.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, anhydride with dibutyl phosphite involves nucleophilic acyl substitution, where the acyl group is transferred to a nucleophile. This reaction is facilitated by the electrophilic nature of the acyl group and the nucleophilic properties of the reacting species . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid, anhydride with dibutyl phosphite include:
Acetic Anhydride: Used in similar acylation reactions but lacks the phosphite component.
Dibutyl Phosphite: Used as a reagent in various organic reactions but lacks the acylating properties of acetic anhydride.
Uniqueness
The uniqueness of this compound lies in its combined properties of acetic anhydride and dibutyl phosphite, allowing it to participate in a broader range of chemical reactions and applications compared to its individual components .
Eigenschaften
CAS-Nummer |
3266-65-7 |
|---|---|
Molekularformel |
C12H25O6P |
Molekulargewicht |
296.30 g/mol |
IUPAC-Name |
acetyl acetate;dibutyl hydrogen phosphite |
InChI |
InChI=1S/C8H19O3P.C4H6O3/c1-3-5-7-10-12(9)11-8-6-4-2;1-3(5)7-4(2)6/h9H,3-8H2,1-2H3;1-2H3 |
InChI-Schlüssel |
JEGJNUNRWUQTCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(O)OCCCC.CC(=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


